molecular formula C19H12Cl3NO B11177652 N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide

N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide

Cat. No.: B11177652
M. Wt: 376.7 g/mol
InChI Key: VRXMPPVTMKYADG-UHFFFAOYSA-N
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Description

N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide is an organic compound with the molecular formula C19H12Cl3NO This compound is characterized by the presence of a biphenyl core substituted with a carboxamide group and a 2,4,5-trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide typically involves the reaction of 2,4,5-trichloroaniline with biphenyl-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a variety of substituted biphenyl derivatives .

Scientific Research Applications

N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. The molecular pathways involved in its action depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4,5-trichlorophenyl)biphenyl-4-carboxamide include:

Uniqueness

This compound is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in the 2,4,5-positions can enhance its binding affinity to certain molecular targets and affect its overall pharmacokinetic properties .

Properties

Molecular Formula

C19H12Cl3NO

Molecular Weight

376.7 g/mol

IUPAC Name

4-phenyl-N-(2,4,5-trichlorophenyl)benzamide

InChI

InChI=1S/C19H12Cl3NO/c20-15-10-17(22)18(11-16(15)21)23-19(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,23,24)

InChI Key

VRXMPPVTMKYADG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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